molecular formula C23H21N3OS B11191845 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11191845
M. Wt: 387.5 g/mol
InChI Key: BYQIJXRHVDOMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an aldehyde or ketone.

    Substitution Reactions: The phenyl and methoxyphenyl groups are introduced through substitution reactions using appropriate reagents like phenylhydrazine and 4-methoxybenzaldehyde.

    Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol compound, such as 3-methylbenzenethiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro compounds, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated, nitro-substituted, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria and fungi.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or as an anticancer agent.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as fungicides or herbicides.

    Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit the activity of enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    4-phenyl-1,2,4-triazole: Another triazole compound with a phenyl group, but lacking the methoxyphenyl and sulfanyl groups.

    5-(4-methoxyphenyl)-1,2,4-triazole: A triazole derivative with a methoxyphenyl group but without the sulfanyl and phenyl groups.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C23H21N3OS/c1-17-7-6-8-18(15-17)16-28-23-25-24-22(19-11-13-21(27-2)14-12-19)26(23)20-9-4-3-5-10-20/h3-15H,16H2,1-2H3

InChI Key

BYQIJXRHVDOMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.